molecular formula C9H19ClN2O B3380593 (3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride CAS No. 1989638-16-5

(3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride

Cat. No.: B3380593
CAS No.: 1989638-16-5
M. Wt: 206.71
InChI Key: GMUGZMLTCCPQHR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-N-(Propan-2-yl)piperidine-3-carboxamide hydrochloride is a chiral piperidine derivative characterized by a carboxamide group at the 3R position of the piperidine ring and an isopropyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 206.71 g/mol (based on its enantiomer’s data) .

The compound’s stereochemistry at the 3R position may influence its biological activity and binding affinity compared to its enantiomer, (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride (CAS: 1989638-37-0), which is commercially available for research purposes .

Properties

IUPAC Name

(3R)-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUGZMLTCCPQHR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development : This compound serves as a lead in designing drugs that target specific receptors or enzymes. Its structure allows for effective interaction with biological targets, particularly in pain management and neuroprotection.

Enzyme Inhibition : Studies indicate that (3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride exhibits significant inhibitory activity against certain enzymes, making it a candidate for therapeutic applications in conditions like inflammation and pain.

Neuroscience Research

Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors involved in neurotransmission. Techniques such as surface plasmon resonance and molecular docking have been employed to elucidate its mechanisms of action.

Case Study : In one study, the compound was shown to interact with opioid receptors, suggesting potential applications in managing pain through opioid receptor modulation .

Chemical Biology

Building Block for Synthesis : It is utilized as a building block for synthesizing more complex molecules in chemical biology research. Its unique reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and amide bond formations.

Mechanism of Action

The mechanism of action of (3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereoisomer Comparison: (3R) vs. (3S) Enantiomers

The (3R) and (3S) enantiomers differ only in their spatial configuration, which can lead to distinct physicochemical and biological properties.

Property (3R)-Isomer (3S)-Isomer (CAS: 1989638-37-0) References
Molecular Weight 206.71 g/mol (inferred) 206.71 g/mol
Commercial Availability Not reported in evidence Available from 6+ global suppliers (e.g., CymitQuimica, Wuhan Better Organic Technology)
Synthesis Complexity Likely similar to (3S) isomer Synthesized via coupling reactions (exact method unspecified)
Research Applications Hypothesized for chiral drug development Used in R&D for ligand design and structure-activity studies

Key Notes:

  • The (3S) enantiomer is more widely accessible, with suppliers in China, India, and the UK .
  • Stereochemical differences may affect solubility, metabolic stability, and target engagement, though experimental data are lacking for the (3R) form .

Structural Analogs: Piperidine-Based Carboxamides

The evidence highlights related piperidine carboxamides with modified substituents and enhanced complexity (Table 2). For example, compounds 4–7 from incorporate tetrahydroisoquinoline moieties and aryl-substituted piperidine rings, which are absent in the target compound.

Compound Key Structural Features Synthesis Method Applications References
Target (3R) Compound Simple piperidine carboxamide with isopropyl group Not detailed in evidence Hypothetical: Chiral intermediates -
Compound 4 Tetrahydroisoquinoline + dimethylphenylpiperidine Boc-protected coupling, TFA deprotection Opioid receptor modulation
Compound 5 Tetrahydroisoquinoline + fluorophenylpiperidine HBTU-mediated coupling in acetonitrile Bioactivity studies (unspecified)
Compound 6 Tetrahydroisoquinoline + chlorophenylpiperidine EDC·HCl/HOBt activation in dichloromethane SAR exploration

Key Notes:

  • Complex analogs (e.g., Compound 4) are designed for specific receptor interactions, whereas the simpler (3R) compound may serve as a scaffold for further derivatization.

Other Piperidine Derivatives

  • (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine (): Features a hydroxy-phenyl group, enhancing hydrogen-bonding capacity compared to the target compound’s isopropyl carboxamide .
  • Sofosbuvir (): A structurally distinct nucleotide analog but shares the isopropyl ester group. Highlights the role of isopropyl in improving lipophilicity and bioavailability .

Biological Activity

(3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a piperidine ring with an isopropyl group and a carboxamide functional group, which contribute to its interaction with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound is characterized by the following chemical formula: C₉H₁₄ClN₂O. It is primarily known for its ability to undergo nucleophilic substitution and amide bond formation, making it versatile in synthetic organic chemistry. The compound can also participate in hydrolysis reactions, yielding corresponding carboxylic acids and amines under specific conditions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been studied for its potential to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of BChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Receptor Binding

The compound has shown interaction with several receptors involved in pain perception and neurotransmission. Molecular docking studies suggest that it binds effectively to muscarinic acetylcholine receptors (M3R), which play a crucial role in cell proliferation and resistance to apoptosis . This interaction may have implications for cancer therapy and neuroprotection.

The mechanism of action for this compound involves modulating the activity of specific molecular targets. By binding to these targets, the compound can influence various biological pathways, leading to therapeutic effects such as analgesia and anti-inflammatory responses .

Therapeutic Applications

The potential applications of this compound are diverse:

  • Pain Management : Due to its receptor binding properties, it may serve as an analgesic agent.
  • Neuroprotection : Its ability to inhibit BChE suggests potential use in treating neurodegenerative diseases.
  • Cancer Therapy : The interaction with M3R could provide avenues for developing treatments targeting tumor progression .

Comparative Analysis

A comparative analysis of similar compounds reveals how structural variations influence biological activity. The following table summarizes key features and activities of related compounds:

Compound NameKey FeaturesBiological Activity
This compoundPiperidine ring with isopropyl groupSignificant enzyme inhibition
(3S)-N-(propan-2-yl)piperidine-3-carboxamideStereochemical variantDifferent activity profile
N-(pyridin-2-yl)piperidine-3-carboxamideContains a pyridine ringVaried receptor interactions
(3R)-N-methylpiperidine-3-carboxamideMethylated derivativeAltered pharmacokinetics

This table highlights the unique position of this compound within its class, emphasizing its significant biological activity.

Case Studies

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that compounds similar to this compound exhibit protective effects against oxidative stress in neuronal cell lines, indicating potential use in Alzheimer's disease treatment .
  • Cancer Cell Lines : Research has shown that derivatives of piperidine carboxamides can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This suggests a therapeutic window for further development .

Q & A

Q. What are the recommended methods for synthesizing (3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride?

Synthesis of this chiral compound typically involves stereoselective routes. Key steps may include:

  • Enantioselective amidation : Reacting (3R)-piperidine-3-carboxylic acid with isopropylamine using coupling agents like EDCl/HOBt or DCC.
  • Chiral resolution : If racemic mixtures form, techniques such as chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) can isolate the (3R)-enantiomer .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
    Researchers should consult patent literature (e.g., enantioselective synthesis patents) and validate routes via NMR and chiral HPLC .

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (70:30) and UV detection at 210 nm. Compare retention times to a racemic standard .
  • 1H/13C NMR : Analyze coupling constants (e.g., vicinal protons in the piperidine ring) and compare to published spectra of the (3R)-enantiomer.
  • X-ray crystallography : For definitive confirmation, grow single crystals and refine the structure using SHELXL (e.g., CCDC deposition) .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a sealed container under dry, inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis .
  • Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., neurotransmitter receptors). Validate the docking protocol by redocking co-crystallized ligands and ensuring RMSD ≤ 2.0 Å .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSF and hydrogen bond analysis).
  • ADMET prediction : Tools like SwissADME can predict logP, solubility, and blood-brain barrier permeability .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values)?

  • Assay standardization : Ensure consistent buffer pH, temperature, and protein concentrations across experiments.
  • Control compounds : Include reference inhibitors (e.g., known receptor antagonists) to validate assay conditions.
  • Metabolite interference : Use LC-MS to check for degradation products during bioassays .

Q. What strategies optimize crystallographic refinement for this compound?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (≤ 1.0 Å).
  • SHELXL refinement : Apply TWIN/BASF commands if twinning is detected. Use restraints for flexible isopropyl groups.
  • Validation : Check R-factors (R1 < 0.05), Flack parameter for chirality, and electron density maps (e.g., omit maps for ambiguous regions) .

Methodological Challenges and Solutions

Q. How to address low yields in stereoselective synthesis?

  • Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation of intermediate ketones.
  • Microwave-assisted synthesis : Reduce reaction time and improve enantiomeric excess (ee) via controlled heating .

Q. What analytical techniques distinguish between polymorphic forms?

  • PXRD : Compare diffraction patterns to known polymorph databases.
  • DSC/TGA : Identify melting points and thermal stability differences.
  • Solid-state NMR : Resolve crystallographic packing variations .

Q. How to design in vivo studies for CNS-targeted activity?

  • Dosing regimen : Calculate pharmacokinetic parameters (e.g., t1/2, Cmax) via intravenous and oral administration in rodents.
  • BBB penetration : Measure brain-to-plasma ratio using LC-MS/MS after perfusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.